molecular formula C4H4KNO4S<br>C4H5NO4S B1210027 Acesulfame CAS No. 33665-90-6

Acesulfame

Cat. No. B1210027
CAS RN: 33665-90-6
M. Wt: 163.15 g/mol
InChI Key: YGCFIWIQZPHFLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly detailing the synthesis of acesulfame in the provided papers were not found, the broader context of its environmental presence suggests its synthetic origin as an artificial sweetener. The persistence of acesulfame in wastewater treatment processes and its ubiquity in the aquatic environment underscore the synthetic nature of this compound, which is designed to withstand metabolic breakdown.

Molecular Structure Analysis

The molecular structure of acesulfame, characterized by its stability and resistance to degradation, underpins its environmental persistence. Research by Velaga et al. (2010) on the polymorphism in acesulfame sweeteners reveals insights into the structural properties that contribute to its mechanical response and physical stability under various conditions (Velaga, Vangala, Basavoju, & Boström, 2010). The identification of different crystalline forms and their corresponding behaviors offer a glimpse into the molecular intricacies of acesulfame.

Chemical Reactions and Properties

Acesulfame undergoes transformation when exposed to chlorination processes, leading to the formation of various byproducts. Li et al. (2017) provide a kinetic study on the degradation of acesulfame under chlorination, identifying the formation of chlorinated compounds and assessing their toxicity. The research highlights the complex chemical reactions acesulfame can undergo, resulting in products with potentially enhanced toxicity compared to the parent compound (Li et al., 2017).

Physical Properties Analysis

The physical properties of acesulfame, particularly its polymorphism and mechanical behavior under stress, are elaborated by Velaga et al. (2010). The study's findings on the bending phenomenon of certain crystalline forms of acesulfame, along with its physical stability, provide valuable insights into its physical attributes and how they may affect its environmental fate and behavior (Velaga et al., 2010).

Chemical Properties Analysis

The chemical stability of acesulfame, coupled with its resistance to biodegradation, plays a significant role in its environmental persistence. Studies on its transformation in the presence of chlorine and UV irradiation shed light on its chemical properties, particularly the types of byproducts formed and their subsequent impacts. The work by Li et al. (2017) and others on the transformation products and toxicity of acesulfame underscores the need for a deeper understanding of its chemical behavior in water treatment processes and natural aquatic systems (Li et al., 2017).

Scientific Research Applications

Groundwater Contamination Indicator

  • Scientific Field : Environmental Science
  • Application Summary : Acesulfame is used as an indicator of groundwater contamination. It helps identify the source and transport path of pollution caused by inorganic matter and artificial sweeteners .
  • Methods of Application : A hydrological field survey, a water quality analysis, and groundwater modeling were performed to identify the source and transport path of pollution .
  • Results : The study found that acesulfame spread actively from the source for 1–3 years before it reached equilibrium in the northern part of the model domain . After 10 years, most of the acesulfame was discharged from the agricultural zone and the hilly zone .

Wastewater Tracking

  • Scientific Field : Environmental Science
  • Application Summary : Acesulfame is a highly persistent material that is detected in high concentrations in the environment and can be used to track wastewater .
  • Methods of Application : State-of-the-art analysis allows the determination of acesulfame traces (0.01 μg/L) and thus a potential tracking of the presence of wastewater in riverbank filtrate .
  • Results : The study showed that acesulfame is a highly persistent material that can be used to track wastewater .

Inhibitor of P-glycoprotein/Multidrug Resistance Protein 1

  • Scientific Field : Biochemistry
  • Application Summary : Acesulfame potassium acts as a competitive inhibitor of the human P-glycoprotein/Multidrug Resistance Protein 1 (PGP/MDR1) .
  • Methods of Application : The study investigated the impact of Acesulfame potassium on the PGP transporter in human cells .
  • Results : The study showed that Acesulfame potassium acted as PGP inhibitors, competing for the natural substrate-binding pocket of PGP .

Neurometabolic Functions Alteration

  • Scientific Field : Neuroscience
  • Application Summary : Long-term artificial sweetener Acesulfame Potassium treatment alters neurometabolic functions in C57BL/6J mice .
  • Methods of Application : The study investigated the impact of long-term Acesulfame Potassium treatment on the neurometabolic functions in C57BL/6J mice .
  • Results : The study found that extended Acesulfame Potassium exposure demonstrated a moderate and limited influence on metabolic homeostasis, including altering fasting insulin and leptin levels, pancreatic islet size and lipid levels, without affecting insulin sensitivity and bodyweight . Interestingly, impaired cognitive memory functions were found in Acesulfame Potassium-treated C57BL/6J mice .

Neurological Disruptions

  • Scientific Field : Neuroscience
  • Application Summary : Acesulfame Potassium has links to neurological disruptions and a decline in brain function .
  • Methods of Application : The study investigated the impact of Acesulfame Potassium on brain function .
  • Results : The study showed that Acesulfame Potassium is linked to neurological disruptions and a decline in brain function .

Carcinogenicity Studies

  • Scientific Field : Oncology
  • Application Summary : Acesulfame K has been used in long-term/carcinogenicity studies .
  • Methods of Application : The study performed long-term/carcinogenicity studies on Acesulfame K in mice and rats .
  • Results : The results of these studies are not specified in the source .

Weight Gain and Gut Microbiome Shifts

  • Scientific Field : Nutrition Science
  • Application Summary : Acesulfame Potassium (Ace-K) has been linked to weight gain and shifts in the gut microbiome, which could potentially lead to obesity and chronic inflammation .
  • Methods of Application : The study was conducted on mice to investigate the impact of Ace-K on weight gain and gut microbiome .

Dietary Supplements

  • Scientific Field : Nutrition Science
  • Application Summary : Acesulfame Potassium (Ace-K) is a common artificial sweetener used as a dietary supplement .
  • Methods of Application : Ace-K is used in various food and beverage products to provide a sweet taste without adding calories .
  • Results : While Ace-K is widely used and approved by the U.S. Food and Drug Administration (FDA), its long-term health effects are still under investigation .

Food and Beverage Industry

  • Scientific Field : Food Science
  • Application Summary : Acesulfame K is used as an alternative sweetener in the food and beverage industry .
  • Methods of Application : Acesulfame K is used in various food and beverage products to provide a sweet taste without adding calories .
  • Results : More than 90 studies have confirmed the safety of Acesulfame K for consumption .

Future Directions

The safety of artificial sweeteners like acesulfame potassium remains a topic of general interest . Future research may focus on the potential health effects of these sweeteners, their impact on the gut microbiome, and their role in the development of obesity and the associated chronic inflammation . There is also interest in the environmental impact of acesulfame potassium, particularly its persistence in the environment and potential aquatic toxicity .

properties

IUPAC Name

6-methyl-2,2-dioxooxathiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFIWIQZPHFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate)
Record name Acesulfame [INN:BAN]
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DSSTOX Substance ID

DTXSID0048006
Record name Acesulfame
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Molecular Weight

163.15 g/mol
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Physical Description

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid
Record name ACESULFAME K
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Solubility

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform
Record name ACESULFAME K
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
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Record name Acesulfame
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Density

1.83
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Product Name

Acesulfame

Color/Form

Needles from benzene or chloroform

CAS RN

33665-90-6
Record name Acesulfame
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Record name Acesulfame [INN:BAN]
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Record name ACESULFAME
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Record name Acesulfame
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Record name Acesulfame
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Melting Point

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C
Record name Acesulfame
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acesulfame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

cyclizing the acetoacetamide derivative; the process comprises using, as the sulfamic acid derivative in stage (a), a salt of sulfamic acid which is at least partly soluble in the inert organic solvent employed, cyclizing the acetoacetamide-N-sulfonate formed in this stage or the free acetoacetamide-N-sulfonic acid in stage (b) by the action of an at least approximately equimolar amount of SO3, if appropriate in an inert inorganic or organic solvent, to give 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide, and then, if desired, also neutralizing with a base, in a stage (c), the product obtained here in the acid form.
Quantity
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[Compound]
Name
acetoacetamide-N-sulfonate
Quantity
0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Different quantities of water were added to 150 ml of acetone. 10.1 g (0.1 mol) of acetoacetamide and 69 g (0.5 mol) of finely powdered, dry K2CO3 were added to each of these mixtures. 15.3 g (0.15 mol) of sulfuryl fluoride gas were then passed in--initially at room temperature. The temperature of the reaction mixture increased to about 40° C. during this process. The mixture was stirred for a further 2 hours and the product was filtered off with suction. The filter residue contained Acesulfam K, which was found to be identical to a reference sample by thin layer chromatography (silica gel, solvent system: ethyl acetate/glacial acetic acid 5:1). The filter residue was introduced into a mixture of excess hydrochloric acid with ice and extracted with ethyl acetate. The ethyl acetate extract was dried over Na2SO4 and evaporated in vacuo. Crystalline 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide was obtained and this was converted to Acesulfam K with methanolic KOH. The results are collated in the table which follows. In the last experiment listed in the table, the K2CO3 was used as a 50% aqueous solution.
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
150 mL
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10.1 g
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15.3 g
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture, with a total volume of 50 ml, of 40.4 g (0.4 mol) of triethylamine and liquid SO2 was added dropwise, at -10° C., to a solution of 20.2 g (0.2 mol) of acetoacetamide and 23.7 g (0.2 mol) of chlorosulfonyl fluoride in 70 ml of liquid SO2. The mixture was stirred for 2 hours and the liquid SO2 was then distilled off, a vacuum being applied at the end. The residue was added dropwise to 400 ml of aqueous NaOH, acidified with concentrated hydrochloric acid, with ice-cooling, and extracted with ethyl acetate. After treatment of the ethyl acetate phase with animal charcoal and Na2SO4, the extract was evaporated in vacuo. 15 g (approx. 20% of theory) of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide were obtained.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
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[Compound]
Name
liquid
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acesulfame

Citations

For This Compound
17,400
Citations
K Belton, E Schaefer, PD Guiney - Integrated Environmental …, 2020 - Wiley Online Library
… Acesulfame potassium is an important high‐production LNCS, widely detected in the environment and generally reported to be environmentally persistent. Acesulfame‐… Acesulfame‐…
Number of citations: 32 setac.onlinelibrary.wiley.com
GW von Rymon Lipinski… - FOOD SCIENCE AND …, 2001 - books.google.com
… In 1978, the World Health Organization registered acesulfame potassium salt as the generic … to the fast onset of acesulfame's sweetness. When acesulfame K is combined with bulk …
Number of citations: 35 books.google.com
C Kuhn, B Bufe, M Winnig, T Hofmann… - Journal of …, 2004 - Soc Neuroscience
Weight-conscious subjects and diabetics use the sulfonyl amide sweeteners saccharin and acesulfame K to reduce their calorie and sugar intake. However, the intrinsic bitter aftertaste, …
Number of citations: 371 www.jneurosci.org
X Bian, L Chi, B Gao, P Tu, H Ru, K Lu - PloS one, 2017 - journals.plos.org
Artificial sweeteners have been widely used in the modern diet, and their observed effects on human health have been inconsistent, with both beneficial and adverse outcomes reported…
Number of citations: 235 journals.plos.org
M Scheurer, B Schmutz, O Happel, HJ Brauch… - Science of the total …, 2014 - Elsevier
… The main photodegradation products of acesulfame … acesulfame and iso-acesulfame by high resolution mass spectrometry and fragmentation experiments. In the case of iso-acesulfame …
Number of citations: 62 www.sciencedirect.com
A Bandyopadhyay, S Ghoshal… - Drug and chemical …, 2008 - Taylor & Francis
Low-calorie sweeteners are chemicals that offer the sweetness of sugar without the calories. Consumers are increasingly concerned about the quality and safety of many products …
Number of citations: 174 www.tandfonline.com
GW von Rymon Lipinski - Food chemistry, 1985 - Elsevier
… Acesulfame K have been prepared for household purposes. There are no problems in using Acesulfame … Mixtures of Acesulfame K and bulking ingredients are suitable for many types of …
Number of citations: 56 www.sciencedirect.com
S Castronovo, A Wick, M Scheurer, K Nödler, M Schulz… - Water research, 2017 - Elsevier
A considerable removal of the artificial sweetener acesulfame (ACE) was observed during activated sludge processes at 13 wastewater treatment plants (WWTPs) as well as in a full-…
Number of citations: 157 www.sciencedirect.com
J Horne, HT Lawless, W Speirs, D Sposato - Chemical senses, 2002 - academic.oup.com
… The relationships among suprathreshold taste responses to acesulfame-K, Na-saccharin … in bitter responses to acesulfame-K and saccharin. Bitter responses to acesulfame-K ands …
Number of citations: 127 academic.oup.com
IJ Buerge, HR Buser, M Kahle, MD Muller… - … science & technology, 2009 - ACS Publications
… compounds, acesulfame, meets all of the criteria of an ideal marker for the detection of domestic wastewater in natural waters, particularly groundwater. Acesulfame was consistently …
Number of citations: 562 pubs.acs.org

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